molecular formula C14H12F3N5O3S B2913242 N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide CAS No. 2034534-74-0

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide

Cat. No. B2913242
CAS RN: 2034534-74-0
M. Wt: 387.34
InChI Key: KCYMCQMWQZYAGX-UHFFFAOYSA-N
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Description

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H12F3N5O3S and its molecular weight is 387.34. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Celecoxib Derivatives as Potential Agents : N-((3-(1-Methyl-1H-Pyrazol-4-Yl)-1,2,4-Oxadiazol-5-Yl)Methyl)-2-(Trifluoromethyl)Benzenesulfonamide and its derivatives have been synthesized for potential use as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These compounds have been shown to exhibit anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, compared to untreated controls or celecoxib (Ş. Küçükgüzel et al., 2013).

Structural Analysis

  • Conformation Differences in Derivatives : A study on conformational differences of N-[2-(1-Arenesulfonyl-1H-Pyrazol-3-Yl)-6-Methyl-Phenyl]-Arenesulfonamides showed significant differences in the conformations adopted by molecules in the solid state, which may impact their activity in antileishmania studies (J. C. Borges et al., 2014).

Herbicidal Activity

  • Herbicidal Potential : Some derivatives of N-((3-(1-Methyl-1H-Pyrazol-4-Yl)-1,2,4-Oxadiazol-5-Yl)Methyl)-2-(Trifluoromethyl)Benzenesulfonamide have been identified to have interesting herbicidal activity, particularly as a post-emergence activity on dicotyledonous weed species (J. Eussen et al., 1990).

Pathological Pain Model Effects

  • Effects on Pathological Pain Models : Studies have demonstrated that certain compounds in this chemical group present anti-hyperalgesic action and anti-edematogenic effects, without causing locomotive disorders in animals, making them comparable to Celecoxib in an arthritic pain model (M. M. Lobo et al., 2015).

β3 Adrenergic Receptor Agonist

  • Oral Bioavailability : Research on a 5-n-Pentyl oxadiazole substituted benzenesulfonamide, a beta3 adrenergic receptor agonist, showed high oral bioavailability in dogs and rats, indicating its potential for oral administration (D. Feng et al., 2000).

Antimicrobial and Anti-HIV Activity

  • Antimicrobial and Anti-HIV Potential : Novel benzenesulfonamide derivatives containing pyrazole and oxadiazole moieties have been synthesized and displayed antimicrobial and anti-HIV activities. Some of these compounds have shown promising results against pathogenic bacteria and fungi (R. Iqbal et al., 2006).

Antitubercular Agents

  • Potential as Antitubercular Agents : Benzene sulfonamide pyrazole thio-oxadiazole hybrids have been investigated for their antimicrobial and antitubercular activities. Some of these compounds have shown promising activity against tuberculosis strains (Ramesh M. Shingare et al., 2018).

properties

IUPAC Name

N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N5O3S/c1-22-8-9(6-18-22)13-20-12(25-21-13)7-19-26(23,24)11-5-3-2-4-10(11)14(15,16)17/h2-6,8,19H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCYMCQMWQZYAGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NOC(=N2)CNS(=O)(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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